Thiorphan-d5
Overview
Description
Thiorphan-d5 is a deuterium-labeled derivative of Thiorphan, a potent inhibitor of neprilysin (neutral endopeptidase). The compound is primarily used as an internal standard for the quantification of Thiorphan in various analytical methods, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . The deuterium labeling helps in distinguishing this compound from Thiorphan in mass spectrometric analysis, making it a valuable tool in pharmacokinetic and metabolic studies .
Preparation Methods
The synthesis of Thiorphan-d5 involves the incorporation of deuterium atoms into the Thiorphan molecule. One common method is the deuterium exchange reaction, where hydrogen atoms in Thiorphan are replaced with deuterium atoms using deuterated reagents under specific conditions . The reaction typically involves the use of deuterated solvents and catalysts to facilitate the exchange process. Industrial production methods for this compound are similar to those used for other deuterium-labeled compounds, involving large-scale deuterium exchange reactions and purification processes to ensure high purity and yield .
Chemical Reactions Analysis
Thiorphan-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction yield and selectivity. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Thiorphan-d5 has several scientific research applications, including:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of Thiorphan in complex mixtures.
Biology: Employed in studies investigating the role of neprilysin in various biological processes, including peptide metabolism and signal transduction.
Medicine: Utilized in pharmacokinetic and metabolic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of Thiorphan and related compounds.
Industry: Applied in the development and validation of analytical methods for quality control and regulatory compliance in pharmaceutical manufacturing
Mechanism of Action
Thiorphan-d5, like Thiorphan, inhibits neprilysin, an enzyme responsible for the degradation of various bioactive peptides, including enkephalins, substance P, and atrial natriuretic peptide . By inhibiting neprilysin, this compound increases the levels of these peptides, leading to enhanced analgesic, anti-inflammatory, and natriuretic effects. The molecular targets and pathways involved include the binding of this compound to the active site of neprilysin, preventing the enzyme from cleaving its peptide substrates .
Comparison with Similar Compounds
Thiorphan-d5 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Thiorphan: The non-deuterated form of Thiorphan-d5, used as a neprilysin inhibitor.
Racecadotril: Another neprilysin inhibitor used as an antidiarrheal agent.
Candoxatril: A prodrug that is converted to candoxatrilat, a neprilysin inhibitor used in the treatment of heart failure.
Compared to these compounds, Thiorphan-d5 offers the advantage of being easily distinguishable in mass spectrometric analysis, making it a valuable tool in pharmacokinetic and metabolic studies .
Properties
IUPAC Name |
2-[[2-[(2,3,4,5,6-pentadeuteriophenyl)methyl]-3-sulfanylpropanoyl]amino]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c14-11(15)7-13-12(16)10(8-17)6-9-4-2-1-3-5-9/h1-5,10,17H,6-8H2,(H,13,16)(H,14,15)/i1D,2D,3D,4D,5D | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJKNPQAGWVLDQ-RALIUCGRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CS)C(=O)NCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(CS)C(=O)NCC(=O)O)[2H])[2H] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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